molecular formula C7H11N3 B2797076 Pyridine, 2-hydrazinyl-4,5-dimethyl- CAS No. 1154030-52-0

Pyridine, 2-hydrazinyl-4,5-dimethyl-

Cat. No. B2797076
CAS RN: 1154030-52-0
M. Wt: 137.186
InChI Key: JVTGLUUDICJCOH-UHFFFAOYSA-N
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Description

“Pyridine, 2-hydrazinyl-4,5-dimethyl-” is a chemical compound used in scientific research for its diverse applications. It offers potential in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is structurally related to benzene, with one methine group i.e., =CH- is replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of pyridine compounds has been noted in various studies. For instance, a study reported the synthesis of pyridine appended 2-hydrazinylthiazole derivatives through Hantzsch thiazole methodologies . Another study mentioned the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles .


Chemical Reactions Analysis

The chemical reactions involving pyridine compounds have been explored in various studies. For example, one study reported the reaction of 2,3-diaminopyridine with benzaldehyde, followed by cyclization to form imidazo[4,5-b]pyridine . Another study discussed the reaction of 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile with various halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to obtain the expected regioisomers compounds .


Physical And Chemical Properties Analysis

Pyridine is a water-miscible liquid with an unpleasant fish-like smell and colorless. It is highly flammable. The molecular weight or molar mass of pyridine is 79.1 gram per mole. The density of pyridine is 982 kilogram per meter cube. Also, the boiling point of pyridine is 115oC and the melting point of pyridine is −41.6oC .

Scientific Research Applications

Synthesis of Thiazolo[4,5-b]pyridines

Pyridine-based heterocyclic derivatives, such as thiazolo[4,5-b]pyridines, are significant classes of organic compounds and constitute an important part of modern-day drugs arsenal . They have been used in the synthesis of novel thiazolo[4,5-b]pyridines that exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

CDK2 Inhibitors

New pyridine, pyrazolopyridine, and furopyridine derivatives have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme . Some of these compounds have shown promising results, with IC50 values comparable to roscovitine, a known CDK2 inhibitor .

Anti-Proliferative Activity

The newly synthesized pyridine derivatives have also been tested for their cytotoxicity against different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) . Some of these compounds have shown significant anti-proliferative activity .

Tubulin Polymerization

Furo[2,3-b]pyridine derivatives have demonstrated in vitro activity for tubulin polymerization . This makes them potential candidates for the development of new anticancer drugs .

Lck and Akt Kinase Inhibitors

Furo[2,3-b]pyridine derivatives have also been reported to act as Lck and Akt kinase inhibitors . These kinases play crucial roles in cell signaling pathways, and their inhibition can be beneficial in the treatment of various diseases .

Gas Chromatography

Pyridine derivatives can be used in gas chromatography, a common laboratory technique for separating and analyzing compounds .

Safety and Hazards

Pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

(4,5-dimethylpyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-7(10-8)9-4-6(5)2/h3-4H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTGLUUDICJCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-hydrazinyl-4,5-dimethyl-

CAS RN

1154030-52-0
Record name 2-hydrazinyl-4,5-dimethylpyridine
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

3.8 g (18.4 mmol, purity 90%) of the compound from Example 20A are initially charged in 12.5 ml of ethanol. 8.9 ml (9.2 g, 183.8 mmol) of hydrazine hydrate are added, and the mixture is reacted in a single-mode microwave oven (CEM Explorer) at 170° C. (100 Watt) for 2 h. The reaction solution is then concentrated, and the residue is taken up in ethyl acetate and washed in each case once with saturated sodium bicarbonate solution and saturated sodium chloride solution. The organic phase is dried over sodium sulfate, filtered and concentrated under reduced pressure.
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12.5 mL
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Reaction Step One
Quantity
8.9 mL
Type
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Reaction Step Two

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